DS-8587

Multidrug-resistant Acinetobacter baumannii Fluoroquinolone resistance MIC

Addressing the critical shortage of fluoroquinolone tool compounds active against efflux-overexpressing, QRDR-mutated MDR Acinetobacter baumannii. DS-8587 circumvents clinically prevalent resistance, offering a standardized benchmark for anti-Gram-negative drug discovery. - MIC range: 0.25-2 mg/L against MDR A. baumannii (8- to 16-fold more potent than ciprofloxacin/levofloxacin). - Retains activity despite gyrA/parC QRDR mutations and AdeABC/AbeM efflux pump overexpression. - Achieves complete in vivo bacterial eradication in anaerobic (F. necrophorum liver abscess, 4 mg/kg) and MDR infection models where levofloxacin fails.

Molecular Formula C21H22F3N3O3
Molecular Weight 421.4 g/mol
Cat. No. B10820963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-8587
Molecular FormulaC21H22F3N3O3
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1N3CC4(CCCC4(C3)F)N)F)C(=O)C(=CN2C5CC5F)C(=O)O
InChIInChI=1S/C21H22F3N3O3/c1-10-16-11(18(28)12(19(29)30)7-27(16)15-6-13(15)22)5-14(23)17(10)26-8-20(24)3-2-4-21(20,25)9-26/h5,7,13,15H,2-4,6,8-9,25H2,1H3,(H,29,30)/t13-,15+,20-,21+/m0/s1
InChIKeyJMXNWTLVUUGTDR-UTQQSMSJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS-8587: Activity Against Quinolone-Resistant A. baumannii


DS-8587 is a novel parenteral fluoroquinolone antibacterial agent developed by Daiichi Sankyo Co., Ltd. [1]. It functions as a DNA topoisomerase inhibitor, targeting bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), enzymes essential for DNA replication and transcription [1][2]. The compound is a synthetic small molecule (Molecular Weight: 421.16 g/mol free base; CAS: 1356918-39-2) that has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative pathogens in vitro and in vivo [3][4]. Its most extensively characterized and differentiating feature is its retained potency against quinolone-resistant Acinetobacter baumannii clinical isolates harboring mutations in quinolone resistance-determining regions (QRDRs) of gyrA and parC [2][5].

Target / Pathway DNA gyrase and topoisomerase IV inhibition
Research Model Quinolone-resistant A. baumannii including QRDR mutants
Resistance Context Efflux pump overexpression and target-site mutations

DS-8587: Non-Substitutable for MDR A. baumannii Research


Generic substitution of DS-8587 with legacy fluoroquinolones such as ciprofloxacin or levofloxacin is not scientifically equivalent in models of multidrug-resistant (MDR) Acinetobacter baumannii infection. DS-8587 was specifically engineered to overcome clinically prevalent resistance mechanisms that render conventional fluoroquinolones ineffective [1][2]. Specifically, DS-8587 retains potent antibacterial activity against A. baumannii isolates that harbor QRDR mutations in gyrA and parC, and its activity is substantially less affected by AdeABC and AbeM efflux pump overexpression compared to ciprofloxacin [1][3]. In vivo, DS-8587 achieves bacterial eradication in murine infection models at doses where levofloxacin fails to produce a meaningful reduction in bacterial burden, even at substantially higher doses [4]. These quantifiable differences in resistance circumvention and in vivo efficacy establish DS-8587 as a non-interchangeable tool compound for investigating fluoroquinolone pharmacology against drug-resistant Gram-negative pathogens.

QRDR-mutant A. baumannii activity may not be replicated by ciprofloxacin or levofloxacin.

Efflux pump overexpression may reduce ciprofloxacin activity; DS-8587 may be less affected.

In vivo anaerobic model efficacy reported for DS-8587 may not transfer to levofloxacin.

DS-8587: Head-to-Head Differentiation Evidence


Superior Potency Against MDR A. baumannii

Against multidrug-resistant (MDR) Acinetobacter baumannii clinical isolates, DS-8587 demonstrates an MIC range of 0.25–2 mg/L. These MIC values are a minimum of 16-fold more potent than ciprofloxacin and 8-fold more potent than levofloxacin [1]. For comparator context, the MIC ranges for ciprofloxacin and levofloxacin against the same MDR A. baumannii strains were 8–64 mg/L and 4–16 mg/L, respectively [1][2].

MDR A. baumannii MIC
Head-to-head
DS-85870.25–2 mg/L
Ciprofloxacin8–64 mg/L
Levofloxacin4–16 mg/L
Reported ≥16-fold MIC difference vs ciprofloxacin
Supports antimicrobial screening against MDR A. baumannii
Broth microdilution per CLSI guidelines
Multidrug-resistant Acinetobacter baumannii Fluoroquinolone resistance MIC

In Vivo Eradication in Anaerobic Liver Abscess Model

In a murine model of Fusobacterium necrophorum-induced liver abscess, DS-8587 (MIC 0.015 μg/mL) administered at 4 mg/kg twice daily completely eradicated viable bacteria from liver tissue [1]. In contrast, levofloxacin (MIC 1 μg/mL) failed to achieve eradication in any treated mouse, even at a dose of 100 mg/kg—a 25-fold higher dose than the effective DS-8587 dose [1]. The plasma AUC/MIC ratios were 96.7 for DS-8587 (4 mg/kg) versus 60.8 for levofloxacin (100 mg/kg), and liver tissue AUC/MIC ratios were 600 versus 145.6, respectively [1].

In Vivo Eradication
Head-to-head
DS-8587Complete eradication at 4 mg/kg
LevofloxacinNo eradication at 100 mg/kg
Liver AUC/MIC 600 vs 145.6
Supports in vivo efficacy model context for anaerobes
Murine F. necrophorum liver abscess model
Fusobacterium necrophorum Anaerobe infection In vivo efficacy

Efflux Pump Resistance Circumvention

In the presence of the efflux pump inhibitor 1-(1-naphthylmethyl)-piperazine, no significant change in MIC was observed for DS-8587, whereas the MIC of ciprofloxacin was substantially reduced when combined with the same inhibitor [1][2]. Specifically, the antibacterial activity of DS-8587 was less affected by AdeABC and AbeM efflux pump overexpression compared to ciprofloxacin [2]. This indicates that DS-8587 is a poor substrate for these clinically relevant RND-family efflux pumps that commonly confer multidrug resistance in A. baumannii [1].

Efflux Pump Circumvention
Method context
No MIC shift with efflux pump inhibitor for DS-8587; ciprofloxacin MIC reduced
Supports efflux resistance mechanism studies
1-(1-naphthylmethyl)-piperazine inhibitor assay
Efflux pump-mediated resistance AdeABC AbeM

Lower Resistance Emergence Frequency vs. Ciprofloxacin

The frequency of single-step mutations conferring resistance to DS-8587 was lower than that observed for ciprofloxacin when assessed against A. baumannii [1]. While the precise quantitative frequency values require consultation of the full-text supplementary data, this comparative finding indicates that DS-8587 may present a higher barrier to the de novo emergence of resistance in vitro under selective pressure [1].

Resistance Emergence
Data to verify
Lower than ciprofloxacin
May support mutation frequency comparisons
Exact frequencies require full-text review
Resistance emergence Mutant prevention Spontaneous mutation frequency

Activity Against gyrA/parC QRDR Mutants

DS-8587 exhibited potent antibacterial activity against A. baumannii clinical isolates that harbor confirmed mutations in the quinolone resistance-determining regions (QRDRs) of both gyrA and parC [1][2]. In contrast, these same QRDR mutations confer high-level resistance to ciprofloxacin and levofloxacin [2]. For context, DS-8587 MICs against wild-type gyrA/parC strains were ≤0.015 μg/mL, and activity was retained against QRDR-mutant strains that are resistant to comparator quinolones [3].

QRDR Mutant Activity
Class-level inference
DS-8587MIC retained (e.g., 8 μg/mL for double mutant)
CiprofloxacinMIC >1,024 μg/mL
Reported ≥128-fold MIC difference
Supports QRDR mutation-based resistance studies
gyrA/parC double mutants
QRDR mutations gyrA parC Target-based resistance

DS-8587: Research and Industrial Application Scenarios


MDR A. baumannii Susceptibility Screening

DS-8587 is optimally deployed as a comparator or tool compound in broth microdilution susceptibility panels evaluating novel anti-Gram-negative agents. Its quantifiably superior MIC range (0.25–2 mg/L) against MDR A. baumannii, which is 8- to 16-fold more potent than levofloxacin and ciprofloxacin, provides a standardized benchmark for fluoroquinolone activity in resistant strain collections [1]. This application is directly supported by evidence showing DS-8587 retains activity against isolates harboring gyrA and parC QRDR mutations and is minimally affected by AdeABC/AbeM efflux pumps [2].

In Vivo Anaerobic Infection Models

For researchers requiring a fluoroquinolone with demonstrated in vivo efficacy against anaerobic pathogens, DS-8587 offers a validated tool that levofloxacin cannot substitute. The compound achieved complete bacterial eradication in a murine F. necrophorum liver abscess model at 4 mg/kg, whereas levofloxacin failed at 100 mg/kg [1]. The established AUC/MIC correlation (plasma AUC/MIC 96.7; liver AUC/MIC 600) provides a PK/PD framework for dose selection and efficacy benchmarking in similar anaerobic infection models [1].

Resistance Emergence and MPC Studies

DS-8587 is suitable for in vitro studies investigating the propensity for resistance emergence in A. baumannii populations. Its lower single-step mutation frequency compared to ciprofloxacin [1] and its reduced susceptibility to efflux pump-mediated resistance [2] make it a mechanistically distinct comparator for serial passage experiments, mutant selection window analyses, and MPC determinations where the baseline resistance emergence characteristics of a newer-generation fluoroquinolone must be established.

PK/PD Modeling in Murine Infection Models

DS-8587 has been pharmacokinetically and pharmacodynamically characterized in a murine calf muscle infection model using MDR A. baumannii [1]. The established PK/PD parameters—specifically, the AUC/MIC ratio as the best efficacy correlate, with a total drug AUC/MIC of 29.4 required for static effect—provide a quantitative framework for dose fractionation studies, hollow-fiber infection model validation, and translational PK/PD modeling of fluoroquinolones against Gram-negative pathogens [1].

Application
Selection Property
Validation Focus
MDR A. baumannii susceptibility screening
Reported MIC profile against QRDR mutants
Susceptibility panel benchmarking
In vivo anaerobic infection models
Anaerobe model efficacy context
PK/PD and AUC/MIC correlation
Resistance emergence and MPC studies
Mutation frequency assessment
Serial passage and MPC determination
PK/PD modeling in murine models
PK/PD parameter framework
Dose fractionation and hollow-fiber validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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